
2-Amino-2,2-dicyclopropylacetic acid
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Description
2-Amino-2,2-dicyclopropylacetic acid is a cyclopropane-containing non-proteinogenic amino acid characterized by two cyclopropyl groups and an amino moiety attached to the α-carbon of the acetic acid backbone. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropylglycine (2-Amino-2-cyclopropylacetic Acid)
Structure : Lacks the second cyclopropyl group, featuring only one cyclopropane ring.
Properties :
- Solubility : Higher aqueous solubility compared to the dicyclopropyl analog due to reduced hydrophobicity.
- Synthesis : Prepared via Strecker synthesis or enzymatic resolution .
Applications : Used as a conformational constraint in peptide design to mimic proline .
2-Amino-2-(1-methylcyclopropyl)acetic Acid
Structure : Features a methyl-substituted cyclopropane ring, altering steric bulk.
Properties :
- Metabolic Stability: Enhanced resistance to enzymatic degradation compared to non-methylated analogs due to steric hindrance . Applications: Investigated as a building block for antiviral agents and enzyme inhibitors .
Fluorinated Cyclopropane Derivatives (e.g., 1-Amino-2,2-difluorocyclopropane)
Structure : Fluorine atoms replace hydrogen on the cyclopropane ring.
Properties :
- Electron Effects: Fluorine inductively withdraws electrons, increasing acidity of the amino group.
- Bioactivity: Serves as an intermediate for fluoroquinolone antibiotics (e.g., compounds with broad-spectrum antibacterial activity) . Synthesis: Achieved via fluorination of cyclopropane precursors under radical conditions .
Comparison with Functionalized Derivatives
Ester Derivatives (e.g., Ethyl 2-amino-2-cyclopropylacetate)
Structure : Ethyl ester replaces the carboxylic acid group.
Properties :
- Reactivity : The ester group facilitates nucleophilic acyl substitution, making it a versatile synthetic intermediate.
- Applications : Used in peptide coupling reactions and as a precursor to cyclopropane-containing drugs .
Diphosphonic Acid Derivatives (e.g., 2-[(2-Amino-2,2-diphosphono)ethyloxy]-benzoic Acid)
Structure : Incorporates a diphosphonic group linked via an ether bond.
Properties :
- Chelation : Strong affinity for calcium ions, relevant in osteoporosis treatment.
- Synthesis Challenges : Hydrolysis of phosphonate esters requires careful conditions to avoid bond cleavage .
Property | This compound | Diphosphonic Acid Derivative |
---|---|---|
Functional Groups | Amino, carboxylic acid | Amino, diphosphonic, carboxylic acid |
Key Application | Drug development | Bone-targeting therapeutics |
Research Findings and Challenges
- Synthetic Accessibility: The dicyclopropyl analog’s synthesis is less straightforward than monosubstituted cyclopropane derivatives, often requiring multistep routes .
- Biological Activity: Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane) show superior antibacterial potency compared to non-fluorinated variants, highlighting the role of halogenation in drug design .
- Stability Issues : Hydrolysis of phosphonic esters in diphosphonic derivatives can lead to structural degradation, necessitating optimized reaction conditions .
Properties
CAS No. |
6321-21-7 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-2,2-dicyclopropylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11,5-1-2-5)6-3-4-6/h5-6H,1-4,9H2,(H,10,11) |
InChI Key |
XURKQOZJWNQCDW-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2CC2)(C(=O)O)N |
Canonical SMILES |
C1CC1C(C2CC2)(C(=O)O)N |
Key on ui other cas no. |
6321-21-7 |
Origin of Product |
United States |
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